N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA): Technical Profile & Application Guide
N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA): Technical Profile & Application Guide
[1]
Abstract
N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA, CAS 110-95-2) is a critical tertiary diamine intermediate serving as a high-performance catalyst in polyurethane (PU) foam production and a versatile ligand in organometallic synthesis.[1][2][3] Distinguished by its propyl backbone—as opposed to the ethyl backbone of its analog TMEDA—TMPDA offers unique steric and electronic properties that modulate reaction kinetics in high-resilience (HR) foams and stabilize specific metal coordination geometries. This guide provides a comprehensive technical analysis of TMPDA, covering its physicochemical properties, industrial synthesis, catalytic mechanisms, and safety protocols.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
TMPDA is an acyclic tertiary amine characterized by two dimethylamino groups separated by a three-carbon spacer.[1] This structural feature governs its basicity, chelating "bite angle," and volatility profile.[1]
Table 1: Core Identification Data
| Property | Value |
| CAS Number | 110-95-2 |
| IUPAC Name | N,N,N',N'-Tetramethylpropane-1,3-diamine |
| Synonyms | TMPDA, 1,3-Bis(dimethylamino)propane, Tetramethyltrimethylenediamine |
| Molecular Formula | C₇H₁₈N₂ |
| Molecular Weight | 130.23 g/mol |
| SMILES | CN(C)CCCN(C)C |
| InChI Key | DMQSHEKGGUOYJS-UHFFFAOYSA-N |
Table 2: Physical & Thermodynamic Properties
| Parameter | Specification | Note |
| Appearance | Colorless to pale yellow liquid | Amine-like odor |
| Boiling Point | 145–146 °C | @ 760 mmHg |
| Density | 0.779 g/mL | @ 25 °C |
| Refractive Index | 1.4234 | @ 20 °C |
| Flash Point | 32 °C (89 °F) | Flammable Liquid (Cat 3) |
| pKa | ~9.9 | Predicted (Base strength) |
| Solubility | Miscible in water, alcohols, aromatic solvents | Hygroscopic |
| Vapor Pressure | ~532 Pa | @ 21 °C |
Industrial Synthesis & Manufacturing
The dominant industrial route for TMPDA synthesis utilizes acrylonitrile and dimethylamine as feedstock. This continuous process is preferred over the 1,3-propanediol route due to higher atom economy and selectivity.[1]
Synthesis Workflow
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Michael Addition: Dimethylamine reacts with acrylonitrile to form 3-(dimethylamino)propanenitrile (DMAPN).[1]
-
Hydrogenation: DMAPN is reduced over a Raney Nickel or Co-based catalyst to yield N,N-dimethyl-1,3-propanediamine (DMAPA).[1]
-
Reductive Methylation: DMAPA undergoes methylation (typically via formaldehyde/hydrogen) to produce the final TMPDA structure.[1]
Figure 1: Industrial synthesis pathway from acrylonitrile to TMPDA via nitrile hydrogenation and methylation.[1]
Catalytic Utility in Polyurethane (PU) Foams[1][3][4][7][11][12][13]
In the polyurethane industry, TMPDA is classified as a balanced tertiary amine catalyst . Its primary function is to synchronize the two competing reactions that define foam quality: the Gelling Reaction (Polymerization) and the Blowing Reaction (Gas generation).
Mechanism of Action[13]
-
Gelling (Urethane Formation): TMPDA catalyzes the reaction between polyols and isocyanates. The steric bulk of the tetramethyl groups moderates the rate, preventing rapid, uncontrolled viscosity buildup.
-
Blowing (Gas Formation): It simultaneously promotes the isocyanate-water reaction, releasing CO₂.[1][4][5]
-
High Resilience (HR) Advantage: Unlike stronger gelling catalysts (e.g., Triethylenediamine), TMPDA's balanced profile helps keep the foam cells "open" during the critical rise phase. This prevents shrinkage and imparts the "springy" characteristic required for automotive seating and high-end bedding.[1][3]
Figure 2: TMPDA balances competing gelling and blowing reactions to optimize HR foam structure.[1]
Advanced Organic Synthesis & Ligand Chemistry
Beyond polymers, TMPDA is a valuable reagent in fine chemical synthesis, particularly where the coordination geometry of the metal center is critical.
Ligand Effects: The "Bite Angle"
TMPDA acts as a bidentate ligand. Compared to TMEDA (ethyl bridge, 5-membered chelate ring), TMPDA (propyl bridge) forms a 6-membered chelate ring with metal centers.[1]
-
Organolithium Chemistry: TMPDA is used to deaggregate organolithium reagents, increasing their reactivity (kinetic basicity) similar to TMEDA but with different steric selectivity due to the wider N-Li-N bite angle.[1]
-
Transition Metals: It serves as a ligand for Copper (Cu) and Zinc (Zn) complexes.[1] For example, it aids in the preparation of dinuclear
-carbonato-dicopper(II) species and the deaggregation of Zinc dihydride.
Pharmaceutical Intermediates
TMPDA is identified as a structural fragment in the synthesis of triptan-class migraine drugs.[1] Specifically, it is related to Rizatriptan (Maxalt), where the N,N-dimethylamino-propyl moiety is a key pharmacophore.[1] Impurity profiling of Rizatriptan often monitors for TMPDA-related derivatives (e.g., Rizatriptan Impurity 9).[1]
Baylis-Hillman Reaction
TMPDA has been cited as an effective catalyst for the Baylis-Hillman reaction of cycloalkenones, where it stabilizes the zwitterionic intermediate via ion-dipole interactions, accelerating the reaction rate compared to other tertiary amines.
Safety, Handling, & Environmental Fate[1]
TMPDA is a hazardous substance requiring strict safety adherence.[1] It is classified under GHS as Flammable and Corrosive .[1]
GHS Hazard Classification[1]
-
Flammable Liquid (Category 3): H226 - Flammable liquid and vapor.[1]
-
Acute Toxicity (Oral/Inhalation): H302/H332 - Harmful if swallowed or inhaled.[1]
-
Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[1]
Handling Protocols
-
PPE: Full chemical-resistant suit, neoprene/nitrile gloves, and face shield are mandatory.[1]
-
Ventilation: Use only in a spark-proof chemical fume hood.[1]
-
Incompatibility: Violent reactions with strong oxidizers, acids, and acid chlorides.[1] Reacts with CO₂ in air (hygroscopic/carbamate formation).[1]
-
Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry, flammable cabinet.
Emergency Response[1][4][14]
-
Skin Contact: Immediate wash with polyethylene glycol 400 (if available) or copious water for >15 mins.[1] Medical attention is urgent.
-
Spill: Absorb with inert material (vermiculite/sand).[1] Do not use combustible materials like sawdust.[1]
References
-
PubChem. (2025).[1] N,N,N',N'-Tetramethyl-1,3-propanediamine Compound Summary. National Library of Medicine.[1] Link
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: N,N,N',N'-Tetramethyl-1,3-propanediamine. Link
-
BDMAEE.net. (2025).[1] Tetramethyl-1,3-propanediamine: A Key Component in Flexible High-Resilience (HR) Foam Formulations.[1][3] Link
-
Sigma-Aldrich. (2025).[1] Product Specification: N,N,N',N'-Tetramethyl-1,3-propanediamine. Link
-
Haz-Map. (2025). N,N,N',N'-Tetramethyl-1,3-propanediamine Occupational Exposure. Link
-
Chemical Engineering Transactions. (2013). Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously. Link
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